molecular formula C8H6BrClN2 B13009300 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13009300
M. Wt: 245.50 g/mol
InChI Key: FKYVVUTYINPUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) as brominating and chlorinating agents, respectively . The reaction is usually carried out under reflux conditions to ensure complete halogenation.

Industrial Production Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-6-chloro-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3

InChI Key

FKYVVUTYINPUNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.